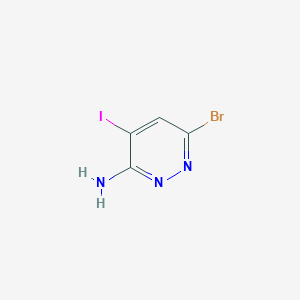![molecular formula C14H13ClF3N3O3 B15328860 2-Chloro-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]pyridine-3-carboxylic acid CAS No. 2229861-17-8](/img/structure/B15328860.png)
2-Chloro-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-6-(3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl)nicotinic acid is a synthetic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-(3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl)nicotinic acid can be approached through multiple steps:
Formation of the Pyrazole Ring: : Starting from readily available precursors, 3,3,3-trifluoro-2,2-dimethylpropanol is reacted with hydrazine hydrate, leading to the formation of a hydrazone intermediate. Cyclization under acidic conditions forms the 1H-pyrazol ring.
Substitution Reaction: : The pyrazole ring is further functionalized through a nucleophilic substitution reaction with 2-chloro-6-bromo-nicotinic acid. This involves using a suitable base like potassium carbonate in a polar aprotic solvent such as dimethylformamide at elevated temperatures.
Final Product Purification: : The resultant compound is then purified using recrystallization from an appropriate solvent or by column chromatography.
Industrial Production Methods
Industrial production would likely optimize the aforementioned synthetic route, focusing on efficiency and yield. Continuous flow reactors could be employed to streamline reactions, improve safety, and reduce processing time.
化学反応の分析
Types of Reactions
Oxidation and Reduction: : Given its structure, 2-chloro-6-(3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl)nicotinic acid may undergo oxidation at the pyrazole ring or reduction at the chloro substituent.
Substitution Reactions: : Nucleophilic and electrophilic substitution reactions can occur at the chloro substituent and the nicotinic acid moiety.
Hydrolysis: : The ester bonds within the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide in acidic medium.
Reduction: : Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: : Sodium hydroxide or potassium carbonate in a suitable solvent like dimethyl sulfoxide.
Major Products
Oxidation: : Formation of ketone or aldehyde derivatives.
Reduction: : Formation of amine derivatives or dechlorinated products.
Substitution: : Formation of more substituted nicotinic acid derivatives.
科学的研究の応用
The compound's unique structure allows it to interact with various biological targets, making it useful in:
Medicinal Chemistry: : Investigated for its potential anti-inflammatory and anticancer properties due to its ability to modulate signaling pathways and enzyme activity.
Chemical Biology: : Used as a probe in studying biochemical pathways involving nicotinic acid receptors.
Agriculture: : Explored as a potential agrochemical for pest control due to its interaction with insect neural pathways.
Materials Science: : Utilized in designing novel organic materials for electronic applications owing to its electron-withdrawing trifluoro groups.
作用機序
Effects and Molecular Targets
The compound exerts its effects through binding to specific proteins or enzymes, altering their function. For instance, in medicinal applications, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. Its trifluoro groups enhance lipophilicity, facilitating cellular uptake.
Pathways Involved
Inflammatory Pathways: : Inhibition of cyclooxygenase enzymes.
Signal Transduction: : Modulation of nicotinic acid receptor activity.
類似化合物との比較
Unique Attributes
Compared to other nicotinic acid derivatives, its trifluoro and dimethylpropoxy groups impart distinct steric and electronic properties, enhancing its biological activity and stability.
List of Similar Compounds
Nicotinic Acid: : A simpler analog without the substituted pyrazole ring.
Chloronicotinic Acids: : Compounds with chloro substituents but lacking the pyrazole modification.
Fluorinated Pyrazoles: : Pyrazole derivatives with similar trifluoro substituents but different aromatic systems.
This compound’s multifaceted applications and unique structural elements underscore its significance in scientific research and industrial applications. It is a testament to the advances in synthetic organic chemistry, allowing for the exploration of new chemical frontiers.
特性
CAS番号 |
2229861-17-8 |
|---|---|
分子式 |
C14H13ClF3N3O3 |
分子量 |
363.72 g/mol |
IUPAC名 |
2-chloro-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H13ClF3N3O3/c1-13(2,14(16,17)18)7-24-10-5-6-21(20-10)9-4-3-8(12(22)23)11(15)19-9/h3-6H,7H2,1-2H3,(H,22,23) |
InChIキー |
IHSUNZLVJQDZGP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(COC1=NN(C=C1)C2=NC(=C(C=C2)C(=O)O)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


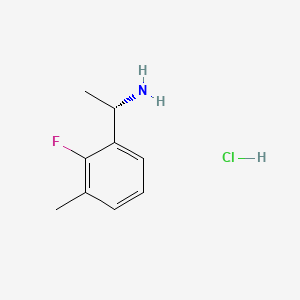
![2-chloro-N-{2-[ethyl(3-methylphenyl)amino]ethyl}acetamide hydrochloride](/img/structure/B15328796.png)
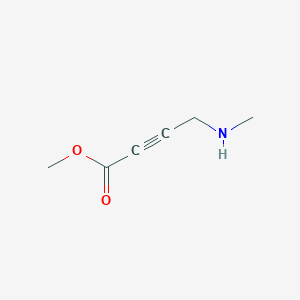
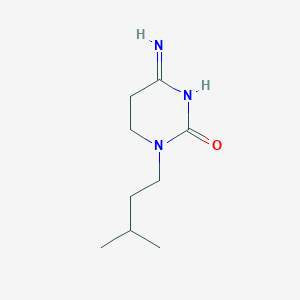
![2-Amino-2-[3-(methoxymethyl)phenyl]ethanol;hydrochloride](/img/structure/B15328815.png)
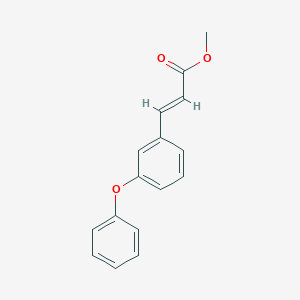
![N-(4-amino-2-bromophenyl)-2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B15328820.png)
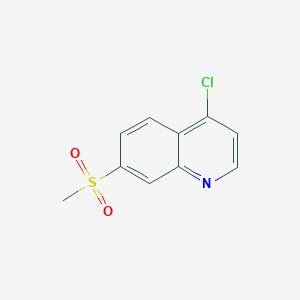
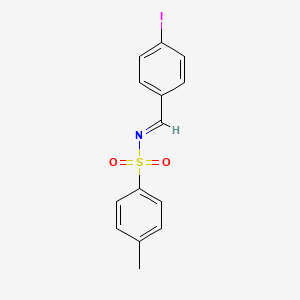
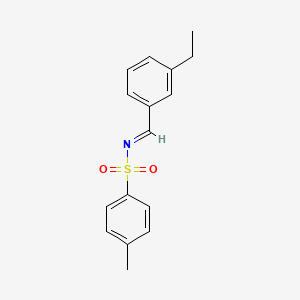
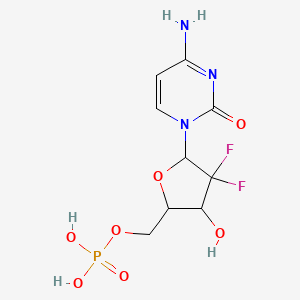
![N-(4-(Naphthalen-2-yl)phenyl)-[1,1'-biphenyl]-3-amine](/img/structure/B15328854.png)

